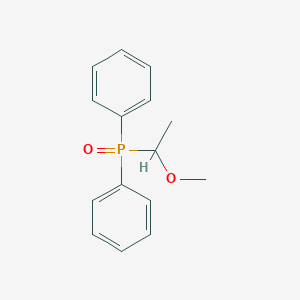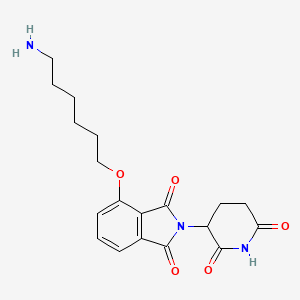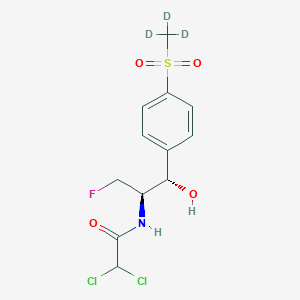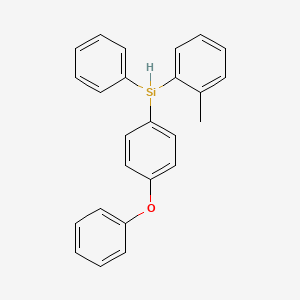
Phosphine oxide, (1-methoxyethyl)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, (1-methoxyethyl)diphenyl- is an organophosphorus compound with the chemical formula C15H17O2P. It is a derivative of phosphine oxide, where the phosphorus atom is bonded to two phenyl groups and one (1-methoxyethyl) group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1-methoxyethyl)diphenyl- typically involves the reaction of diphenylphosphine with (1-methoxyethyl) chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
Ph2P-H+CH3OCH2CH2Cl→Ph2P(O)CH2CH2OCH3
Industrial Production Methods
In industrial settings, the production of phosphine oxide, (1-methoxyethyl)diphenyl- may involve more efficient and scalable methods. One common approach is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphine oxide. This method is advantageous due to its high yield and relatively mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, (1-methoxyethyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The (1-methoxyethyl) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols, thiols, and amines can react with the phosphine oxide under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphine oxide, (1-methoxyethyl)diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphine oxide, (1-methoxyethyl)diphenyl- involves its ability to coordinate with metal ions and form stable complexes. This property is particularly useful in catalysis and coordination chemistry. The compound can also act as a radical scavenger, providing antioxidant properties in various applications .
Comparación Con Compuestos Similares
Phosphine oxide, (1-methoxyethyl)diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the (1-methoxyethyl) group, making it less versatile in certain applications.
Tributylphosphine oxide: Contains three butyl groups instead of phenyl groups, leading to different chemical properties and applications.
Aminophosphine oxides: Contain amino groups, providing additional functionality and reactivity.
Conclusion
Phosphine oxide, (1-methoxyethyl)diphenyl- is a versatile and valuable compound in various scientific and industrial fields. Its unique chemical properties, stability, and ability to undergo diverse reactions make it an important reagent and ligand in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
64304-77-4 |
|---|---|
Fórmula molecular |
C15H17O2P |
Peso molecular |
260.27 g/mol |
Nombre IUPAC |
[1-methoxyethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C15H17O2P/c1-13(17-2)18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clave InChI |
DMQIMZHESVGADX-UHFFFAOYSA-N |
SMILES canónico |
CC(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)
![N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide](/img/structure/B11938349.png)








![(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one](/img/structure/B11938388.png)

![3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B11938419.png)
![3-Ethenylbicyclo[2.2.1]heptan-3-ol](/img/structure/B11938424.png)
